molecular formula C4H3BrN2O B11789958 4-Bromopyrimidin-5-ol

4-Bromopyrimidin-5-ol

Katalognummer: B11789958
Molekulargewicht: 174.98 g/mol
InChI-Schlüssel: DVLIQIOEEQERDE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Bromopyrimidin-5-ol (C₄H₃BrN₂O, molecular weight 174.98 g/mol) is a halogenated pyrimidine derivative characterized by a hydroxyl group at position 5 and a bromine atom at position 4 on the pyrimidine ring. This compound serves as a critical intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of kinase inhibitors and antiviral agents . Its synthesis typically involves bromination of pyrimidin-5-ol precursors using reagents like dibromohydantoin (DBDMH) under controlled conditions . The bromine substituent enhances electrophilic reactivity, making it valuable for cross-coupling reactions, while the hydroxyl group contributes to hydrogen-bonding interactions, influencing solubility and crystallinity .

Eigenschaften

Molekularformel

C4H3BrN2O

Molekulargewicht

174.98 g/mol

IUPAC-Name

4-bromopyrimidin-5-ol

InChI

InChI=1S/C4H3BrN2O/c5-4-3(8)1-6-2-7-4/h1-2,8H

InChI-Schlüssel

DVLIQIOEEQERDE-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C(=NC=N1)Br)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 4-Bromopyrimidin-5-ol kann auf verschiedene Weise erfolgen. Ein gängiger Ansatz beinhaltet die Bromierung von Pyrimidin-5-ol unter Verwendung von Brom oder einem Bromierungsmittel wie N-Bromsuccinimid (NBS) unter kontrollierten Bedingungen. Die Reaktion findet typischerweise in einem organischen Lösungsmittel wie Dichlormethan oder Acetonitril statt, und die Temperatur wird auf Raumtemperatur oder leicht erhöht gehalten, um eine vollständige Bromierung zu gewährleisten.

Industrielle Produktionsverfahren

In industrieller Umgebung kann die Produktion von this compound einen kontinuierlichen Fließprozess umfassen, um Effizienz und Ausbeute zu verbessern. Der Einsatz von automatisierten Reaktoren und präziser Steuerung der Reaktionsparameter wie Temperatur, Druck und Reaktantenkonzentrationen kann zu einem skalierbaren und kostengünstigen Produktionsverfahren führen.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The bromine atom at position 4 undergoes nucleophilic substitution under various conditions. This reactivity is critical for synthesizing substituted pyrimidines.

Key Examples:

  • Amination: Reaction with ammonia or amines yields 4-amino derivatives. For instance, treatment with aqueous ammonia at 80°C produces 4-aminopyrimidin-5-ol in ~75% yield.

  • Alkoxylation: Substitution with alkoxide ions forms ether derivatives. Methanol under basic conditions generates 4-methoxypyrimidin-5-ol (yield: 68%).

Conditions and Reagents:

Reaction TypeReagentsTemperatureYield
AminationNH₃ (aq)80°C75%
AlkoxylationNaOMe60°C68%

Cross-Coupling Reactions

The bromine atom facilitates palladium-catalyzed coupling reactions, enabling carbon–carbon bond formation.

Notable Reactions:

  • Suzuki Coupling: Reaction with arylboronic acids in the presence of Pd(PPh₃)₄ produces 4-arylpyrimidin-5-ol derivatives. For example, coupling with phenylboronic acid yields 4-phenylpyrimidin-5-ol (82% yield) .

  • Sonogashira Coupling: Terminal alkynes react to form 4-alkynyl derivatives. A study using phenylacetylene achieved a 74% yield under optimized conditions .

Catalytic Systems:

Coupling TypeCatalystBaseSolvent
SuzukiPd(PPh₃)₄K₂CO₃DMF
SonogashiraPdCl₂(PPh₃)₂CuITHF

Oxidation and Reduction Reactions

The hydroxyl group at position 5 can undergo oxidation, while the pyrimidine ring itself is resistant to reduction under mild conditions.

Oxidation Pathways:

  • Ketone Formation: Treatment with Jones reagent (CrO₃/H₂SO₄) oxidizes the hydroxyl group to a ketone, yielding 5-oxo-4-bromopyrimidine (65% yield).

  • Electrophilic Aromatic Substitution: Bronsted acid-catalyzed alkylation with arenes introduces aryl groups at position 5, followed by oxidative re-aromatization (DMSO, 70°C) .

Reduction Limitations:

  • Hydrogenation with Pd/C in ethanol fails to reduce the pyrimidine ring, preserving the bromine and hydroxyl groups.

Biological Activity and Mechanistic Insights

4-Bromopyrimidin-5-ol derivatives exhibit bioactivity through interactions with enzymatic targets:

Enzyme Inhibition:

  • Derivatives inhibit kinases such as PfGSK3 (IC₅₀ = 698 nM) and PfPK6 (IC₅₀ = 1,240 nM) in malarial pathogens .

  • Substitution at position 4 with aryl groups enhances binding affinity to endothelin receptors (ETₐ IC₅₀ < 10 nM) .

Mechanism of Action:

  • The bromine atom participates in halogen bonding with active-site residues, while the hydroxyl group stabilizes interactions via hydrogen bonding .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

4-Bromopyrimidin-5-ol serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its derivatives have been explored for their potential therapeutic effects, particularly in:

  • Anticancer Agents : Research indicates that compounds derived from this compound exhibit notable anticancer properties. For instance, derivatives have shown efficacy against various cancer cell lines by inhibiting specific enzymes involved in cell proliferation and survival pathways.
  • Antiviral and Antibacterial Activity : The compound has been studied for its potential as an antiviral agent and an inhibitor of bacterial growth. Its derivatives have demonstrated effectiveness against pathogens like Staphylococcus aureus and Pseudomonas aeruginosa, showcasing broad-spectrum antimicrobial activity .

Enzyme Inhibition Studies

This compound is utilized in biochemical assays to investigate enzyme inhibition mechanisms. It has been shown to inhibit specific kinases, making it a valuable tool for studying signaling pathways involved in diseases such as cancer and infections .

Case Study: Inhibition of Kinases

A study explored the inhibitory effects of this compound derivatives on plasmodial kinases, which are considered novel targets for antimalarial therapies. The IC50_{50} values for these compounds were determined using the KinaseSeeker assay, showing promising results in inhibiting kinase activity .

Synthetic Organic Chemistry

The compound is also significant in synthetic organic chemistry as a precursor for more complex heterocyclic systems. Recent advancements include:

  • Synthesis of 4-Aryl-5-Alkynylpyrimidines : A novel synthetic protocol involving electrophilic alkylation of arenes with 5-bromopyrimidine has been developed, leading to the formation of medicinally important compounds . This method enhances the efficiency and selectivity of synthesizing pyrimidine derivatives.

In addition to its research applications, this compound is utilized in the production of specialty chemicals, dyes, and polymers. Its unique properties make it suitable for developing materials with specific functionalities, such as enhanced thermal stability or reactivity.

Wirkmechanismus

The mechanism of action of 4-Bromopyrimidin-5-ol involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. The bromine atom and hydroxyl group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The structural and functional properties of 4-Bromopyrimidin-5-ol can be contextualized by comparing it with analogous pyrimidine derivatives. Key differences arise from variations in substituent positions, halogen types, and additional functional groups.

Positional Isomers: 5-Bromopyrimidin-4-ol

  • Structure : The hydroxyl and bromine groups are swapped compared to this compound (hydroxyl at position 4, bromine at position 5).
  • Reactivity: The altered substituent positions affect electronic distribution.
  • Applications : Both isomers are used in Suzuki-Miyaura cross-coupling reactions, but 5-Bromopyrimidin-4-ol is more frequently employed in nucleoside analog synthesis due to its compatibility with glycosylation protocols .

Halogenated Analogs: 2-Chloro-5-fluoro-pyrimidin-4-ol

  • Structure : Contains chlorine at position 2 and fluorine at position 5, with a hydroxyl group at position 3.
  • Reactivity : The electron-withdrawing effects of chlorine and fluorine increase acidity at the hydroxyl group (pKa ~8.2), compared to this compound (pKa ~9.5). This makes it more reactive in deprotonation-driven alkylation reactions .
  • Applications : Preferred in fluorinated drug candidates (e.g., antimetabolites) due to fluorine’s metabolic stability and bioavailability enhancement .

Amino-Substituted Derivatives: 2-Amino-5-(benzyloxy)pyrimidin-4-ol

  • Structure: Features an amino group at position 2 and a benzyloxy group at position 4.
  • Reactivity: The amino group facilitates hydrogen bonding and metal coordination, while the benzyloxy group provides steric bulk, reducing ring planarity. This contrasts with this compound, which lacks such steric hindrance.
  • Applications : Used in chelating ligand synthesis for catalysis and as a precursor to antitumor agents .

Methyl-Substituted Derivatives: 2-Bromo-4,6-dimethylpyrimidin-5-ol

  • Structure : Includes methyl groups at positions 4 and 6, with bromine at position 2 and hydroxyl at position 5.
  • Reactivity : Methyl groups increase steric hindrance, slowing nucleophilic substitution at the 2-position compared to this compound. However, they enhance thermal stability (melting point ~180°C vs. ~150°C for this compound) .
  • Applications : Utilized in selective kinase inhibitor synthesis, where methylation improves membrane permeability .

Comparative Data Table

Compound Substituents Molecular Weight (g/mol) Key Properties Applications References
This compound Br (C4), OH (C5) 174.98 pKa ~9.5, TLC Rf 0.63 (EtOAc/Hexanes) Pharmaceutical intermediates
5-Bromopyrimidin-4-ol Br (C5), OH (C4) 174.98 Lower HOMO-LUMO gap, higher electrophilicity Nucleoside analogs
2-Chloro-5-fluoro-pyrimidin-4-ol Cl (C2), F (C5), OH (C4) 188.56 pKa ~8.2, enhanced acidity Fluorinated drug candidates
2-Amino-5-(benzyloxy)pyrimidin-4-ol NH₂ (C2), BnO (C5), OH (C4) 257.27 Chelating properties, steric bulk Catalysis ligands, antitumor agents
2-Bromo-4,6-dimethylpyrimidin-5-ol Br (C2), CH₃ (C4, C6), OH (C5) 231.07 mp ~180°C, steric hindrance Kinase inhibitors

Research Findings and Trends

  • Electronic Effects: Bromine at position 4 in this compound creates a strong electron-deficient ring, favoring nucleophilic aromatic substitution (SNAr) at position 2 or 6. In contrast, amino or methoxy substituents (e.g., 2-amino-4-methoxy-6-methylpyrimidine) increase electron density, directing reactivity toward electrophilic substitutions .
  • Spectroscopic Differences : IR and NMR studies highlight that bromine induces significant deshielding in adjacent protons (e.g., H-C5 in this compound shows δ ~8.2 ppm), whereas methyl groups cause upfield shifts (δ ~2.5 ppm for CH₃ in 2-Bromo-4,6-dimethylpyrimidin-5-ol) .
  • Thermodynamic Stability : Methyl and halogen substituents increase melting points and crystallinity, critical for purification and formulation in drug development .

Biologische Aktivität

4-Bromopyrimidin-5-ol is a pyrimidine derivative notable for its diverse biological activities, which have garnered significant attention in medicinal chemistry. This compound, characterized by a bromine atom at the 4-position and a hydroxyl group at the 5-position of the pyrimidine ring, holds potential as an anti-cancer agent and enzyme inhibitor.

  • Molecular Formula : C4_4H4_4BrN2_2O
  • Molecular Weight : Approximately 190.99 g/mol
  • Appearance : White to light yellow powder
  • Solubility : Soluble in polar solvents due to the hydroxyl group

Research indicates that this compound interacts with various biological macromolecules through hydrogen bonding and hydrophobic interactions. These interactions can influence the activity of proteins and enzymes, making it a candidate for therapeutic applications.

Binding Affinities

Studies have shown that this compound can effectively bind to specific proteins involved in cellular signaling pathways. This binding is crucial for its potential role in modulating biological targets, which could lead to therapeutic applications in cancer treatment and other diseases.

Biological Activities

  • Anticancer Activity :
    • Preliminary studies suggest that this compound exhibits anti-cancer properties by inhibiting cell proliferation in various cancer cell lines.
    • It has been shown to affect signaling pathways critical for tumor growth and survival.
  • Enzyme Inhibition :
    • The compound acts as an inhibitor for certain enzyme classes, which may be pivotal in cancer metabolism and progression.
    • Its structural features enhance its ability to penetrate cellular membranes, increasing its efficacy as an enzyme inhibitor.
  • Antimicrobial Properties :
    • Some derivatives of this compound have demonstrated activity against bacteria and fungi, indicating potential applications in treating infectious diseases.

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with structurally similar compounds. Below is a table summarizing key features:

Compound NameMolecular FormulaKey Features
2-Amino-4-bromopyrimidin-5-olC4_4H4_4BrN3_3OContains an amino group enhancing reactivity
5-Bromopyrimidin-4-olC4_4H3_3BrN2_2OHydroxyl group at a different position
6-Bromo-2-methylpyrimidin-4(3H)-oneC6_6H6_6BrN3_3OAdditional methyl group affecting solubility

The unique positioning of functional groups in this compound influences its chemical reactivity and biological activity compared to these similar compounds.

Case Studies and Research Findings

  • In Vitro Studies :
    • A study evaluating various pyrimidine derivatives demonstrated that certain substitutions on the pyrimidine ring significantly impacted their agonistic activities against specific receptors, including serotonin receptors .
    • Another research focused on the synthesis of disubstituted pyrimidines revealed promising results for selective receptor activation, suggesting that structural modifications can enhance biological efficacy .
  • Synthesis Protocols :
    • Recent advancements in synthetic methodologies have facilitated the preparation of novel derivatives of this compound, enhancing its pharmacological profile .
  • Bioconversion Studies :
    • Investigations into bioconversion processes involving related compounds have highlighted the potential for microbial transformations to yield biologically active derivatives .

Q & A

Q. What are the common synthetic routes for 4-Bromopyrimidin-5-ol, and how do reaction conditions influence yield?

  • Methodological Answer : this compound is typically synthesized via bromination of pyrimidin-5-ol derivatives. A nucleophilic substitution reaction using phosphorus oxybromide (POBr₃) or hydrobromic acid (HBr) with a catalyst like dimethylformamide (DMF) is common. For example, bromination at the 4-position can be achieved under reflux conditions (80–100°C) in anhydrous solvents (e.g., dichloromethane). Yield optimization requires strict control of moisture, as the hydroxyl group at the 5-position may compete in side reactions. Alternative routes include transition-metal-catalyzed cross-coupling, though this is less common for simple bromination .
Reagent Conditions Yield (%) Key Challenges
POBr₃Anhydrous DCM, 80°C60–75Moisture sensitivity
HBr (gas)Acetic acid, 50°C40–55Competing esterification

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H NMR is critical for confirming regiochemistry. The hydroxyl proton (5-position) appears as a broad singlet (~δ 10–12 ppm), while the bromine’s electron-withdrawing effect deshields adjacent protons (δ 8.5–9.0 ppm for C4-H). ¹³C NMR distinguishes the brominated carbon (C4, ~δ 95–100 ppm) .
  • Mass Spectrometry : LC/ESI-MS with in-source fragmentation or tandem MS (MS/MS) identifies molecular ions ([M+H]⁺) and fragmentation patterns. For example, loss of HBr (80 Da) confirms bromine presence .
  • X-ray Crystallography : Resolves tautomeric ambiguity (keto vs. enol forms) in solid-state structures .

Advanced Research Questions

Q. How does the hydroxyl group at the 5-position influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : The hydroxyl group can act as a directing group or participate in tautomerism, complicating reactivity. For Suzuki-Miyaura coupling, the hydroxyl may require protection (e.g., silylation with TBSCl) to prevent coordination with palladium catalysts. Studies show that unprotected this compound under basic conditions (K₂CO₃, DMF) leads to low yields (<30%) due to side reactions. Silver additives (Ag₂O) improve coupling efficiency by scavenging bromide ions .

Q. What strategies address contradictory data in regioselective functionalization of this compound?

  • Methodological Answer : Contradictions often arise from solvent polarity and catalyst choice. For example:
  • Palladium vs. Copper Catalysts : Pd(PPh₃)₄ favors C4 substitution in arylations, while CuI/1,10-phenanthroline promotes C5-OH derivatization (e.g., etherification). Systematic screening using Design of Experiments (DoE) can identify optimal conditions .
  • Solvent Effects : Polar aprotic solvents (DMSO) stabilize intermediates in SNAr reactions, while non-polar solvents (toluene) favor radical pathways .

Q. How can this compound be utilized in designing bioactive molecules?

  • Methodological Answer :
  • Anticancer Agents : Incorporate into pyrido[2,3-d]pyrimidine scaffolds via microwave-assisted cyclization. Biological assays (e.g., MTT on HeLa cells) assess cytotoxicity, with IC₅₀ values correlated to substituent electronegativity .
  • Antimicrobial Studies : Modify the hydroxyl group to sulfonamides or esters. Structure-Activity Relationship (SAR) models predict activity against Gram-negative bacteria (e.g., E. coli MIC < 2 µg/mL) .

Methodological Challenges

Q. What are the best practices for handling this compound’s instability during storage?

  • Methodological Answer : The compound is prone to hydrolysis and photodegradation. Recommendations:
  • Store under inert gas (Ar) at –20°C in amber vials.
  • Use stabilizers like 2,6-di-tert-butyl-4-methylphenol (BHT) in solutions.
  • Monitor purity via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) .

Q. How to resolve tautomerism-related ambiguities in spectroscopic data?

  • Methodological Answer :
  • Variable Temperature NMR : Observe coalescence of keto/enol proton signals at elevated temperatures (e.g., 50–80°C in DMSO-d₆).
  • Isotopic Labeling : Deuterium exchange at the hydroxyl group confirms tautomeric equilibrium .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.